molecular formula C6H5F7O B158838 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane CAS No. 1765-92-0

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Cat. No. B158838
CAS RN: 1765-92-0
M. Wt: 226.09 g/mol
InChI Key: YXNWXQYDINSHJC-UHFFFAOYSA-N
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Description

“2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane” is a reactive chemical that is used as an additive in epoxy and silicone products . It reacts with the epoxy or silicone to form a stronger bond . The molecular formula is C6H5F7O . The average mass is 226.092 Da and the monoisotopic mass is 226.022858 Da .


Molecular Structure Analysis

The InChI string of “2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane” is InChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2 . The Canonical SMILES string is C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane” include a density of 1.5±0.1 g/cm3, boiling point of 91.0±35.0 °C at 760 mmHg, vapour pressure of 62.2±0.2 mmHg at 25°C, enthalpy of vaporization of 31.7±3.0 kJ/mol, flash point of 14.1±21.8 °C, and index of refraction of 1.321 .

Scientific Research Applications

Copolymerization of Oxiranes with Carbon Dioxide

One significant area of research involves the copolymerization of oxiranes, including compounds similar to 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, with carbon dioxide to produce polycarbonates. This process is notable for its potential to mitigate carbon dioxide emissions by utilizing it as a raw material in polymer production. Catalysts play a crucial role in this copolymerization due to the low reactivity of carbon dioxide, with various metals and ligands being explored for efficiency improvements. This approach not only helps in reducing the environmental impact but also in creating value-added products from greenhouse gases (Ang et al., 2015).

Bioactive Markers and Oxidative Stress

Another research domain focuses on the role of oxirane derivatives as bioactive markers, particularly in the context of oxidative stress and its physiological or pathological consequences. Oxidative stress, linked with various diseases, can be monitored using specific oxirane derivatives as markers, enabling a better understanding of disease mechanisms and potential therapeutic approaches (Žarković, 2003).

Green Extraction Solvents

Research on 2-methyloxolane, a compound structurally related to oxiranes, highlights its application as a sustainable, lipophilic solvent for extracting natural products. Its comparison with traditional solvents like hexane reveals advantages in terms of environmental impact and extraction efficiency, suggesting the potential of oxirane derivatives in green chemistry applications (Rapinel et al., 2020).

Epoxy Resins and Materials Science

The synthesis and application of glycidyl esters derived from oxiranes in the production of epoxy resins have been explored, with implications for materials science. These studies focus on enhancing the properties of epoxy resins, such as reactivity, mechanical strength, and thermal stability, for various industrial applications (Wang & Schuman, 2013).

properties

IUPAC Name

2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNWXQYDINSHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379254
Record name 1H,1H-Heptafluorobutyl epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1765-92-0
Record name 1H,1H-Heptafluorobutyl epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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